Cas no 2035036-70-3 (5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione)

5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione structure
2035036-70-3 structure
商品名:5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
CAS番号:2035036-70-3
MF:C13H14N2O3S
メガワット:278.326861858368
CID:5337138

5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione 化学的及び物理的性質

名前と識別子

    • (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one
    • (E)-1-(2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-pyridin-3-ylprop-2-en-1-one
    • 5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
    • インチ: 1S/C13H14N2O3S/c16-13(4-3-10-2-1-5-14-7-10)15-8-12-6-11(15)9-19(12,17)18/h1-5,7,11-12H,6,8-9H2/b4-3+
    • InChIKey: QMAMXBCDPBTXEP-ONEGZZNKSA-N
    • ほほえんだ: S1(CC2CC1CN2C(/C=C/C1C=NC=CC=1)=O)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 495
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 75.7

5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6554-8923-2μmol
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6554-8923-2mg
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
2mg
$59.0 2023-09-08
Life Chemicals
F6554-8923-10mg
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
10mg
$79.0 2023-09-08
Life Chemicals
F6554-8923-4mg
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
4mg
$66.0 2023-09-08
Life Chemicals
F6554-8923-5mg
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
5mg
$69.0 2023-09-08
Life Chemicals
F6554-8923-5μmol
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6554-8923-1mg
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
1mg
$54.0 2023-09-08
Life Chemicals
F6554-8923-3mg
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
3mg
$63.0 2023-09-08
Life Chemicals
F6554-8923-10μmol
5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
2035036-70-3
10μmol
$69.0 2023-09-08

5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione 関連文献

5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dioneに関する追加情報

Introduction to 5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione (CAS No. 2035036-70-3)

5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique bicyclic framework and functional groups. This compound, identified by the CAS number 2035036-70-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research for potential therapeutic applications.

The molecular structure of this compound features a bicyclo[2.2.1]heptane core, which is a seven-membered bicyclic system with one sulfur atom and one nitrogen atom incorporated into the ring. This thia-aza framework introduces conformational constraints that can influence the compound's interactions with biological targets. Additionally, the presence of an (E)-3-(pyridin-3-yl)prop-2-enoyl side chain adds another layer of complexity, providing a potential site for hydrogen bonding and hydrophobic interactions with biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with high precision. Studies suggest that the bicyclo[2.2.1]heptane scaffold can adopt multiple conformations, which may enhance its ability to interact with diverse biological targets. The sulfur and nitrogen atoms within the ring are particularly important, as they can serve as hydrogen bond donors or acceptors, respectively, facilitating stable interactions with proteins and other biomolecules.

The (E)-3-(pyridin-3-yl)prop-2-enoyl moiety is another critical feature of this compound. The pyridine ring is a well-known pharmacophore in drug discovery, often found in active pharmaceutical ingredients due to its ability to form hydrogen bonds and participate in π-stacking interactions. The prop-2-enoyl group extends from the pyridine ring, providing a flexible alkene moiety that can further modulate binding affinity and selectivity.

One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Preliminary studies have indicated that derivatives of this structure may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The thia-aza core has been shown to mimic natural substrates or transition states, thereby disrupting enzymatic catalysis. This mechanism has been explored in the development of drugs targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation and pain signaling.

The pyridine substituent also opens up possibilities for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the compound. For instance, introducing additional functional groups such as amides or esters could enhance solubility or improve bioavailability. Furthermore, exploring different stereochemistries at the double bond within the prop-2-enoyl group could lead to novel analogs with distinct biological activities.

In vitro studies have begun to reveal the potential therapeutic applications of this compound. Initial assays have shown promising results in reducing pro-inflammatory cytokine production, suggesting its utility in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to interact with specific protein targets has led to investigations into its potential as an antimicrobial agent.

The synthesis of this compound presents both challenges and opportunities for organic chemists. The construction of the bicyclo[2.2.1]heptane core requires careful manipulation of cyclic systems and functional group interconversions. However, recent advances in synthetic methodologies have made it more feasible to access complex heterocyclic frameworks like this one. Techniques such as transition metal-catalyzed cyclizations and cross-coupling reactions have been instrumental in constructing the desired structure efficiently.

Future research directions for this compound include exploring its pharmacokinetic properties and conducting preclinical studies to evaluate its safety and efficacy. Understanding how the molecule is metabolized and eliminated from the body will be crucial for optimizing its therapeutic potential. Additionally, investigating its interactions with cellular components using advanced imaging techniques will provide deeper insights into its mechanism of action.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the investigation of this compound. Predictive models can help identify optimal analogs based on structural features correlated with biological activity, reducing the time required for experimental validation. This interdisciplinary approach is particularly valuable for compounds like this one, which exhibit complex structural features requiring sophisticated computational analysis.

In conclusion,5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione (CAS No. 2035036-70-3) represents a fascinating example of how structural complexity can lead to novel biological activities with therapeutic potential. Its unique framework and functional groups make it a valuable scaffold for further medicinal chemistry exploration, offering hope for new treatments against various diseases.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd